3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol
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Overview
Description
3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a phenol group, a benzylpiperazine moiety, and an imino linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol typically involves the reaction of 4-benzylpiperazine with an appropriate aldehyde or ketone under reductive amination conditions. A common method includes the use of sodium cyanoborohydride in methanol as a reducing agent . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly used.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Secondary amines.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antipsychotic, antimalarial, and antibacterial agent.
Mechanism of Action
The mechanism of action of 3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to be due to its ability to inhibit key enzymes in bacterial and fungal cells, leading to cell death . The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, which may contribute to its potential antipsychotic and antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
- 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
Uniqueness
3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol stands out due to its unique combination of a phenol group, a benzylpiperazine moiety, and an imino linkage This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18-8-4-7-17(13-18)14-19-21-11-9-20(10-12-21)15-16-5-2-1-3-6-16/h1-8,13-14,22H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMFPMVDNDRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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